5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride
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Overview
Description
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, along with a methylamine substituent. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride typically involves multiple steps, starting with the functionalization of the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions to introduce the aminomethyl group. This is followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-Bis(aminomethyl)furan
Uniqueness
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical reactivity and biological activity compared to other similar compounds. Its solubility and stability as a dihydrochloride salt also make it particularly useful in various applications.
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
5-(aminomethyl)-N-methylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-9-7-3-2-6(4-8)5-10-7;;/h2-3,5H,4,8H2,1H3,(H,9,10);2*1H |
InChI Key |
QTZWTXIOFJFWKM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
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